molecular formula C15H21N5OS B8590050 (E)-N'-(2-cyano-4-(3-(1-hydroxy-2-methylpropan-2-yl)thioureido)phenyl)-N,N-dimethylformimidamide CAS No. 1429755-57-6

(E)-N'-(2-cyano-4-(3-(1-hydroxy-2-methylpropan-2-yl)thioureido)phenyl)-N,N-dimethylformimidamide

Cat. No. B8590050
M. Wt: 319.4 g/mol
InChI Key: VNKYLVIITITJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648087B2

Procedure details

To a cooled (−10° C.) solution of thiocarbonyldiimidazole (211 g, 1.178 mol) in THF (1.5 L) was added slowly via cannula a solution of N′-(4-amino-2-cyanophenyl)-N,N-dimethylformamidine (201.6 g, 1.071 mol) in THF (1.5 L). After stirring at −10° C. for 25 minutes, a solution of 2-amino-2-methylpropan-1-ol (120 g, 1.4 mol) in THF (500 mL) was slowly added to the mixture. After warming to room temperature and stirring for 16 hours, the mixture was washed with saturated sodium chloride (2×2 L). The combined aqueous layers were extracted with MTBE (2 L) and ethyl acetate (4×1 L). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. The residue was crystallized with MTBE and ethyl acetate to provide the product (116.9 g, 34%) as yellow solid.
Quantity
211 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
201.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[C:1](N1C=CN=C1)(N1C=CN=C1)=[S:2].[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]=[CH:21][N:22]([CH3:24])[CH3:23])=[C:16]([C:25]#[N:26])[CH:15]=1.[NH2:27][C:28]([CH3:32])([CH3:31])[CH2:29][OH:30]>C1COCC1>[C:25]([C:16]1[CH:15]=[C:14]([NH:13][C:1]([NH:27][C:28]([CH3:32])([CH3:31])[CH2:29][OH:30])=[S:2])[CH:19]=[CH:18][C:17]=1[N:20]=[CH:21][N:22]([CH3:23])[CH3:24])#[N:26]

Inputs

Step One
Name
Quantity
211 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
201.6 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)N=CN(C)C)C#N
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring at −10° C. for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
STIRRING
Type
STIRRING
Details
stirring for 16 hours
Duration
16 h
WASH
Type
WASH
Details
the mixture was washed with saturated sodium chloride (2×2 L)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with MTBE (2 L) and ethyl acetate (4×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with MTBE and ethyl acetate

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1N=CN(C)C)NC(=S)NC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 116.9 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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